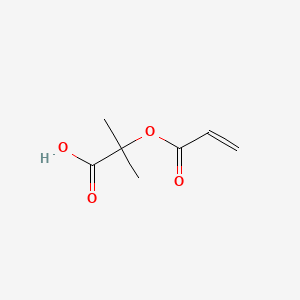

2-(Acryloyloxy)-2-methylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(Acryloyloxy)ethyl methacrylate” is a similar compound to the one you’re asking about . It’s used in the synthesis of various polymers .

Synthesis Analysis

In one study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was synthesized using the free radical polymerization technique . This is a simple and fast synthesis method .Chemical Reactions Analysis

In the context of polymerization, compounds similar to “2-(Acryloyloxy)-2-methylpropanoic acid” have been used in reactions to form hydrogels .科学的研究の応用

Hydrogel Formation

2-(Acryloyloxy)-2-methylpropanoic acid is used in the synthesis of hydrogels. For instance, it’s used in the formation of Poly ( [2- (acryloyloxy)ethyl] Trimethylammonium Chloride) hydrogels . These hydrogels are synthesized by free-radical polymerization . They have been used to adsorb contaminant dyes such as methyl orange from water .

Dye Removal

The hydrogels synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been found to be effective in removing dyes from water. In one study, it was found that when these hydrogels were reinforced with cellulose nanofibrillated (CNF), the dye removal values reached approximately 96% .

Intelligent Ampholyte Hydrogel (IAH) Formation

2-(Acryloyloxy)-2-methylpropanoic acid is also used in the formation of Intelligent Ampholyte Hydrogels (IAH). These are prepared by a free radical solution redox polymerization of acrylamide, acrylic acid, 2-(acryloyloxy)ethyl trimethylammonium chloride as monomers, and ethylene glycol dimethacrylate as crosslinker .

Dye Sorption

IAHs synthesized using 2-(Acryloyloxy)-2-methylpropanoic acid have been used for dye sorption. Due to the large cavities of IAH, this hydrogel was used for dye sorption .

pH-Sensitive Hydrogel Formation

A novel pH-sensitive poly (2-(acryloyloxy) propanoic acid) hydrogel (PAPA) synthesized from lactic acid by radical polymerization has been investigated . The structure of the prepared monomer 2-(acryloyloxy) propanoic acid) (APA) has been characterized by FTIR and 1H-NMR measurements .

Drug Delivery

PAPA hydrogel demonstrates an obvious pH sensitivity in its swelling in the range of 4-7 pH of phosphate buffer solution (PBS). The rapid response of the hydrogel makes it suitable for drug delivery application .

作用機序

In a study, a compound similar to “2-(Acryloyloxy)-2-methylpropanoic acid” was used to synthesize hydrogels with antiviral properties . The study suggested that the higher charge density, along with the length of alkyl linkers, and hydrophobic interactions affected the antiviral activity of the hydrogels .

将来の方向性

特性

IUPAC Name |

2-methyl-2-prop-2-enoyloxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-4-5(8)11-7(2,3)6(9)10/h4H,1H2,2-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZUOSRNSGKMNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acryloyloxy)-2-methylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)

![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)